molecular formula C29H40N4O9 B561836 N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt CAS No. 109912-42-7

N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt

Cat. No.: B561836
CAS No.: 109912-42-7
M. Wt: 588.658
InChI Key: KDBJNMCXJWHCNL-SPIKMXEPSA-N
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Description

N’-(5-Aminopentyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups that contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Aminopentyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of specific functional groups through reactions such as alkylation, amination, and condensation. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Aminopentyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

N’-(5-Aminopentyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(5-Aminopentyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted ethanediamines and pyridinyl derivatives. These compounds share structural features and may exhibit comparable reactivity and applications.

Uniqueness

What sets N’-(5-Aminopentyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt apart is its specific combination of functional groups, which confer unique chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O.2C4H4O4/c1-24(15-7-3-5-13-22)16-17-25(21-8-4-6-14-23-21)18-19-9-11-20(26-2)12-10-19;2*5-3(6)1-2-4(7)8/h4,6,8-12,14H,3,5,7,13,15-18,22H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBJNMCXJWHCNL-SPIKMXEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCN)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCN(C1=CC=CC=N1)CC2=CC=C(C=C2)OC)CCCCCN.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747018
Record name (2Z)-But-2-enedioic acid--N~1~-(2-{[(4-methoxyphenyl)methyl](pyridin-2-yl)amino}ethyl)-N~1~-methylpentane-1,5-diamine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109912-42-7
Record name (2Z)-But-2-enedioic acid--N~1~-(2-{[(4-methoxyphenyl)methyl](pyridin-2-yl)amino}ethyl)-N~1~-methylpentane-1,5-diamine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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